Calcium 5'-guanylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.Ca/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+2/p-2/t3-,5-,6-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFMRSAFJZENBN-GWTDSMLYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12CaN5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511549 | |
| Record name | Calcium 5'-O-phosphonatoguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white or off-white crystals or powder | |
| Record name | CALCIUM GUANYLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Sparingly soluble in water | |
| Record name | CALCIUM GUANYLATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
15816-68-9, 38966-30-2 | |
| Record name | Calcium 5'-guanylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015816689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium 5'-O-phosphonatoguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM 5'-GUANYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DB3O97A3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 5’-guanylate can be synthesized by adding a calcium-containing salt to a mixed solution formed by adding an alcohol-based antisolvent to guanylic acid. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the proper formation of the calcium salt .
Industrial Production Methods
Industrial production of calcium 5’-guanylate involves extracting guanylic acid from yeast or fish, followed by the addition of calcium salts under controlled conditions. The product is then purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Enzymatic Hydrolysis of RNA
Ribonucleic acid (RNA) undergoes decomposition by ribonuclease in dead cells. This reaction occurs optimally at 60–70°C , producing 5'-guanylate :
textRNA → 5'-Guanylate + Other nucleotides
Subsequent treatment with calcium salts yields calcium 5'-guanylate.
Microbial Fermentation
Industrial production employs non-GMO strains like Corynebacterium stationis KCCM 10530 and Escherichia coli KFCC 11067 . These bacteria convert guanosine to 5'-GMP, which is then neutralized with calcium hydroxide:
textGuanosine → 5'-GMP (via phosphorylation) 5'-GMP + Ca(OH)₂ → this compound + H₂O
Thermal Degradation
At 240–250°C , this compound decomposes, forming carbonized products . Below this range, it remains stable in acidic or alkaline conditions (pH 3–9) .
Enzymatic Breakdown
Nucleotidases hydrolyze this compound to guanosine, particularly at 45–50°C :
textThis compound → Guanosine + Phosphate + Ca²⁺
This reaction is critical in metabolic pathways (see Section 4).
Synergistic Reactions with Glutamate
This compound enhances umami taste by synergizing with glutamate. The reaction mechanism involves allosteric modulation of taste receptors, amplifying perceived umami intensity :
| Component | Threshold (ppm) | Synergized Threshold (ppm) |
|---|---|---|
| This compound | 127 | 63 (with 0.1% glutamate) |
| Glutamate | 300 | 150 (with 0.1% guanylate) |
This synergism is exploited in low-sodium foods to compensate for reduced salt content .
Metabolic Pathways
In vivo studies on rats show this compound follows a catabolic pathway similar to disodium 5'-guanylate :
Key findings from isotopic tracing :
-
24-hour excretion : 84% in urine, 0.2% in feces.
-
Fetal transfer : <0.01% in pregnant rats.
Interaction with Salts and Solvents
This compound exhibits selective solubility:
| Solvent | Solubility (25°C) | Notes |
|---|---|---|
| Water | >50 g/L | pH-dependent stability |
| Ethanol | Slightly soluble | Forms colloidal suspensions |
| Acetone | Insoluble | Precipitates immediately |
Analytical Identification Reactions
Key tests to confirm this compound :
-
Ribose Test : Green coloration upon heating with dihydroxytoluene and Fe³⁺ (λmax = 670 nm).
-
Phosphate Test : Yellow precipitate with ammonium molybdate in nitric acid.
Scientific Research Applications
Food Industry Applications
Calcium 5'-guanylate is primarily utilized as a flavor enhancer in the food industry. It contributes to the umami taste, which is one of the five basic tastes recognized alongside sweet, sour, bitter, and salty.
Flavor Enhancement
- Umami Taste : this compound works synergistically with other umami compounds like monosodium glutamate (MSG) and 5'-inosinate to enhance flavor perception. This synergism significantly increases the umami taste profile in food products. For instance, when combined with glutamate, the umami response can increase by up to eight times in humans compared to glutamate alone .
| Compound | Synergistic Effect |
|---|---|
| This compound | Enhances umami taste with glutamate |
| 5'-inosinate | Works with glutamate for stronger flavor |
Regulatory Status
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and classified it as a safe food additive without specified Acceptable Daily Intake (ADI) levels .
Biological Significance
This compound also plays critical roles in biological systems.
Signal Transduction
In cellular signaling, calcium ions are vital for activating guanylate cyclase, an enzyme that converts GTP to cyclic GMP (cGMP), a secondary messenger involved in various physiological processes such as vasodilation and neurotransmission .
- Mechanism : The activation of guanylate cyclase by calcium is crucial for the recovery of photoreceptors in the retina after light exposure. This process involves a calcium-binding protein called recoverin that regulates guanylate cyclase activity in response to changes in intracellular calcium levels .
Research Studies
Several studies have highlighted the role of this compound in biological functions:
- A study demonstrated that light-induced depletion of cytosolic calcium activates guanylate cyclase in retinal rods, promoting recovery from photoexcitation .
- Another investigation found that higher concentrations of calcium could inhibit certain hormone-induced steroidogenesis pathways but are essential for maintaining cyclic GMP levels .
Flavor Enhancement Case Study
A study conducted on various food products showed that the addition of this compound improved consumer acceptance due to enhanced umami flavor. In controlled taste tests, dishes containing both this compound and MSG were preferred over those with MSG alone.
Biological Function Case Study
Research involving retinal cells indicated that the presence of recoverin and calcium significantly affects the recovery process after exposure to light. This study provided insights into potential therapeutic targets for vision-related disorders where photoreceptor function is compromised.
Mechanism of Action
Calcium 5’-guanylate exerts its effects by interacting with guanylate cyclase, an enzyme that catalyzes the conversion of guanylate triphosphate to cyclic guanosine monophosphate. This interaction regulates multiple signaling pathways in cells, including those involved in cardiovascular, pulmonary, and neurological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Calcium 5'-Ribonucleotide (INS 634)
Calcium 5'-ribonucleotide is a mixture of calcium salts of inosinate (C₁₀H₁₁CaN₄O₈P), guanylate (C₁₀H₁₂CaN₅O₈P), cytidylate, and uridylate. By regulatory standards, at least 95% of the mixture must comprise calcium 5'-inosinate and calcium 5'-guanylate .
Calcium 5'-ribonucleotide leverages the synergistic interaction between guanylate and inosinate, enhancing flavor potency more effectively than individual salts . This makes it preferable in products requiring complex flavor profiles, such as soups and savory snacks.
Sodium-Based Nucleotide Salts
Disodium 5'-guanylate (E627) and disodium 5'-inosinate (E631) are sodium counterparts of calcium salts. These are widely used in processed foods but introduce sodium, limiting their suitability for low-sodium diets.
This compound is favored in health-conscious formulations, whereas sodium salts dominate in conventional products due to cost and solubility advantages .
Other Calcium-Based Additives
Calcium gluconate (C₁₂H₂₂CaO₁₄·H₂O) and calcium aluminate (CaAl₂O₄) serve distinct roles—nutritional supplementation and ceramic/cement production, respectively . Unlike these, this compound is specific to flavor modulation and lacks structural or nutritional functions.
Functional and Regulatory Differences
- Synergy with Other Enhancers: this compound is often combined with inosinate (e.g., in ribonucleotide mixtures) to amplify umami, mimicking the natural nucleotide synergy found in foods like mushrooms and meat .
- Health and Safety : Both this compound and its sodium counterparts are classified as safe under Codex guidelines, with arsenic limits ≤4.0 ppm .
- Global Standards : The U.S., EU, and Codex Alimentarius uniformly permit this compound in specified food categories, though regional variations exist in maximum allowable levels .
Biological Activity
Calcium 5'-guanylate (Ca5'G) is a nucleotide derivative that plays a significant role in various biological processes, particularly in the context of cellular signaling and taste perception. This article explores its biological activity, including its mechanisms of action, physiological effects, and relevant case studies.
- Chemical Formula : C10H12CaN5O8P
- Molecular Weight : 358.29 g/mol
- CAS Number : 135565649
This compound functions primarily as a signaling molecule. It is involved in the activation of guanylate cyclase, leading to the production of cyclic GMP (cGMP), which acts as a secondary messenger in various physiological processes:
- Signal Transduction : Ca5'G activates membrane guanylate cyclase, which converts GTP to cGMP. This process is crucial for mediating responses to hormones such as ACTH (Adrenocorticotropic Hormone) and plays a role in steroidogenesis .
- Calcium Homeostasis : The presence of calcium ions is essential for the effective production of cGMP, indicating a synergistic relationship between calcium and guanylate signaling pathways .
1. Taste Perception
This compound has been identified as an umami flavor enhancer, particularly in combination with monosodium glutamate (MSG). Research indicates that it enhances the umami taste more effectively when paired with other nucleotides like 5'-inosinate .
2. Physiological Responses
Studies have shown that administration of disodium 5'-guanylate can lead to various physiological changes:
- Cardiovascular Effects : In animal studies, disodium 5'-guanylate increased blood flow and caused transient hypotension, indicating its potential impact on vascular functions .
- Neurotransmission : It has been observed to influence neurotransmitter release and uptake, particularly serotonin, suggesting a role in modulating synaptic activity .
Case Study: Umami Flavor Synergy
A study demonstrated that the combination of this compound with glutamate significantly enhances taste perception. The synergistic effect was quantified through nerve response measurements in rats, showing an increase in umami taste intensity by approximately 1.7 times when both compounds were present .
Research Findings on Metabolism
Research into the metabolism of this compound revealed that it is rapidly excreted via urine after administration. In one study involving rats, approximately 84% of the administered dose was found in urine within 24 hours, indicating efficient metabolic processing .
Comparative Table of Biological Activities
Q & A
Q. How is Calcium 5'-guanylate synthesized and characterized in laboratory settings?
this compound is synthesized via phosphorylation of guanosine followed by neutralization with calcium hydroxide. Characterization involves:
- Purity assessment : HPLC (≥95% grade, as per industrial standards) .
- Structural confirmation : NMR spectroscopy for phosphate group positioning and calcium ion binding .
- Elemental analysis : Verification of calcium content via atomic absorption spectroscopy .
- Documentation : Detailed protocols must align with reproducibility standards, including reagent sources and equipment specifications .
Q. What is the mechanistic role of this compound in umami taste enhancement?
this compound acts synergistically with glutamates (e.g., monosodium glutamate) to amplify umami receptors (T1R1/T1R3). Methodological approaches include:
- Sensory panels : Double-blind trials comparing taste thresholds in isolation vs. combination with glutamate .
- Receptor-binding assays : In vitro studies using HEK293 cells expressing human T1R1/T1R3 to quantify receptor activation .
- Dose-response analysis : Determining optimal molar ratios for maximal synergy (typically 1:1 with glutamate) .
Advanced Research Questions
Q. How can contradictory data on this compound stability under varying pH and temperature conditions be resolved?
Discrepancies often arise from differences in experimental design. A robust framework includes:
- Controlled degradation studies : Incubate samples at pH 2–9 and temperatures (25°C–100°C), monitoring degradation via HPLC .
- Kinetic modeling : Calculate half-life and activation energy to predict stability across conditions .
- Statistical reconciliation : Use ANOVA to identify outliers and validate reproducibility across labs .
- Documentation : Full disclosure of buffer compositions and heating protocols to ensure replicability .
Q. What advanced analytical methods improve quantification accuracy of this compound in complex food matrices?
Challenges include interference from proteins and nucleotides. Solutions involve:
- Sample pretreatment : Solid-phase extraction (SPE) to isolate nucleotides .
- Instrumentation :
| Method | LOD (ppm) | LOQ (ppm) | Recovery (%) | Reference |
|---|---|---|---|---|
| HPLC-UV | 0.5 | 1.5 | 92–98 | |
| LC-MS/MS | 0.1 | 0.3 | 95–102 |
- Matrix-matched calibration : Compensate for food-specific ion suppression in LC-MS/MS .
Q. How does this compound interact with other nucleotides in cellular signaling pathways?
Advanced studies require:
- Metabolomic profiling : LC-MS to track intracellular nucleotide levels post-administration .
- Knockout models : CRISPR-edited cells lacking T1R1/T1R3 receptors to isolate umami-independent pathways .
- Molecular docking simulations : Predict binding affinities to non-taste receptors (e.g., purinergic receptors) .
Methodological Considerations for Data Interpretation
Q. What strategies address low reproducibility in studies on this compound’s hygroscopicity?
- Standardized humidity chambers : Pre-equilibrate samples at 25°C/60% RH before testing .
- Gravimetric analysis : Measure weight changes hourly for 72 hours .
- Inter-lab validation : Share protocols and data via open-access platforms to identify procedural gaps .
Q. How to design experiments isolating the effects of this compound from co-occurring additives in food?
- Fractional factorial design : Systematically vary additive concentrations (e.g., inosinates, glutamates) to isolate contributions .
- Multivariate regression : Statistically partition variance in sensory scores attributed to each component .
Ethical and Reporting Standards
Q. What ethical guidelines apply to animal studies investigating this compound toxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
